

Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate</i>
Cat. No.:	B142736

[Get Quote](#)

Technical Guide: Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of **Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate**. Due to the limited publicly available data for this specific molecule, this guide also includes detailed information on the closely related and well-characterized analogue, (E)-tert-Butyl 4-(N'-hydroxycarbamimidoyl)piperazine-1-carboxylate, to provide valuable comparative insights.

Core Chemical Properties

While specific experimental data for **Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate** is not readily available in the public domain, its fundamental chemical properties can be calculated based on its structure. For comparative purposes, the experimentally determined properties of the N'-hydroxy analogue are also presented.

Property	Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate (Calculated)	(E)-tert-Butyl 4-(N'-hydroxycarbamimidoyl)piperazine-1-carboxylate[1]
Molecular Formula	C ₁₀ H ₂₀ N ₄ O ₂	C ₁₀ H ₂₀ N ₄ O ₃
Molecular Weight	228.29 g/mol	244.3 g/mol
CAS Number	Not assigned	Not available
Appearance	Predicted: Solid	White solid
Solubility	Predicted: Soluble in polar organic solvents	Soluble in methanol and acetonitrile
Melting Point	Not available	Not available (crystallographic data at 300 K)

Synthesis and Experimental Protocols

A definitive synthetic protocol for **Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate** has not been published. However, a plausible synthetic route can be extrapolated from the established synthesis of (E)-tert-Butyl 4-(N'-hydroxycarbamimidoyl)piperazine-1-carboxylate.

Proposed Synthesis of Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate

The synthesis would likely proceed via a two-step process starting from commercially available N-Boc-piperazine.

Step 1: Synthesis of N-Cyano-4-boc-piperazine

This step involves the cyanation of N-Boc-piperazine using cyanogen bromide.

- Materials: N-Boc-piperazine, Cyanogen Bromide (CNBr), Potassium Carbonate (K₂CO₃), Acetonitrile.
- Protocol:

- Dissolve N-Boc-piperazine in acetonitrile.
- Cool the solution to -10°C.
- Add potassium carbonate, followed by the slow addition of cyanogen bromide.
- Allow the reaction mixture to warm to room temperature and stir for 18 hours under a nitrogen atmosphere.
- The resulting product, N-Cyano-4-boc-piperazine, can be isolated and purified using standard techniques.

Step 2: Formation of the Carbamimidoyl Group

This step would involve the reaction of the intermediate N-Cyano-4-boc-piperazine with an ammonia source.

- Materials: N-Cyano-4-boc-piperazine, Ammonia (e.g., in methanol or as ammonium chloride with a base), Methanol.
- Protocol:
 - Dissolve N-Cyano-4-boc-piperazine in methanol.
 - Add a source of ammonia (e.g., a solution of ammonia in methanol or ammonium chloride with a non-nucleophilic base like DBU).
 - Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
 - Remove the solvent under reduced pressure.
 - The crude product can be purified by crystallization or column chromatography to yield **Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate**.

Published Synthesis of (E)-tert-Butyl 4-(N'-hydroxycarbamimidoyl)piperazine-1-carboxylate[1]

This established protocol provides a valuable reference for the synthesis of the core structure.

- Step 1: Synthesis of N-Cyano-4-boc-piperazine: The protocol is identical to the one described in section 2.1, step 1.
- Step 2: Synthesis of (E)-tert-Butyl 4-(N'-hydroxycarbamimidoyl)piperazine-1-carboxylate:
 - To a solution of N-Cyano-4-boc-piperazine (4.6 mmol) in methanol, add hydroxylamine hydrochloride ($\text{NH}_2\text{OH}\cdot\text{HCl}$, 9.3 mmol).
 - Stir the mixture for 30 minutes at room temperature.
 - Remove the solvent under reduced pressure.
 - Wash the crude product with cold water and dry to yield a white solid product.

Structural Information

The crystal structure of (E)-tert-Butyl 4-(N'-hydroxycarbamimidoyl)piperazine-1-carboxylate has been determined by X-ray crystallography.[\[1\]](#)

- Crystal System: Triclinic
- Space Group: P-1
- Key Structural Features:
 - The piperazine ring adopts a chair conformation.
 - The molecule has an E conformation across the C=N double bond.
 - The hydroxyl group and the piperazine ring are in a trans configuration.
 - An intramolecular N—H \cdots O hydrogen bond is present.
 - In the crystal lattice, molecules are linked by strong N—H \cdots O and O—H \cdots N hydrogen bonds.

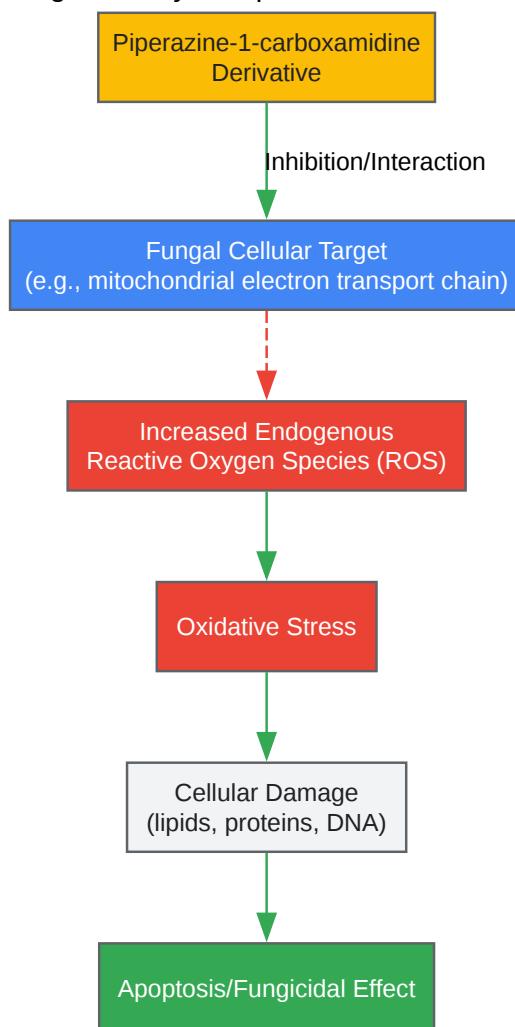
This structural information suggests that the parent compound, **Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate**, would also feature a piperazine ring in a chair conformation. The carbamimidoyl group would likely participate in intermolecular hydrogen bonding.

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for **Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate**, the core structure of piperazine-1-carboxamidine has been investigated for its antifungal properties. A study on a series of piperazine-1-carboxamidine derivatives revealed that these compounds can induce the accumulation of endogenous reactive oxygen species (ROS) in *Candida albicans*, leading to fungicidal activity.

Based on this, a hypothetical signaling pathway for the biological action of deprotected piperazine-1-carboxamidine derivatives can be proposed.

Hypothetical Signaling Pathway of Piperazine-1-Carboxamidine Derivatives

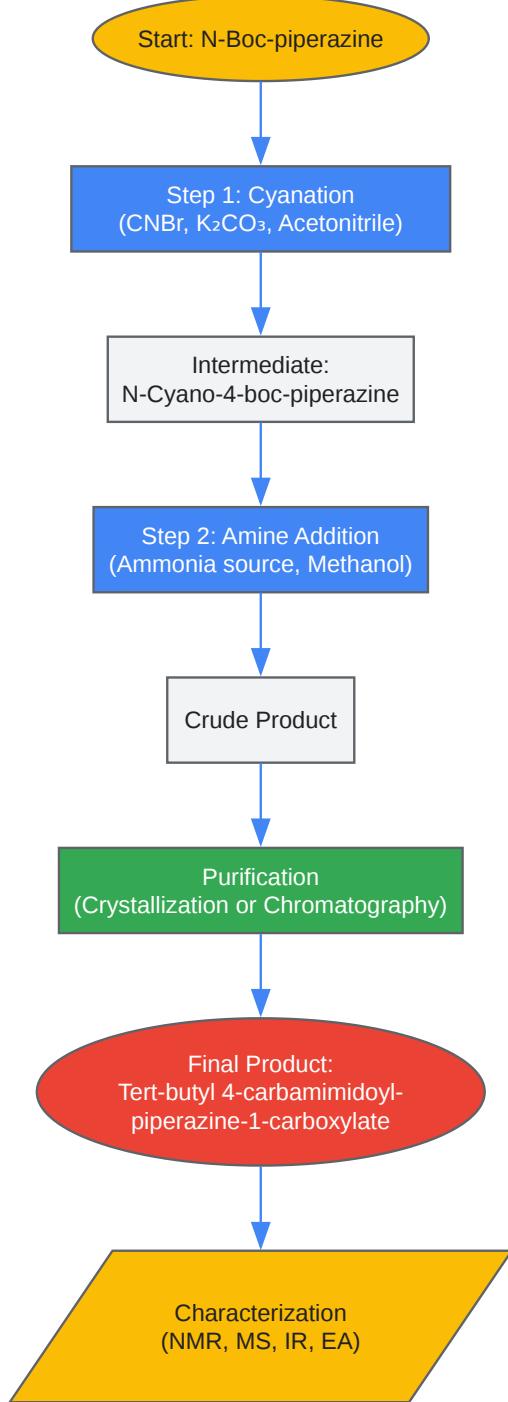
[Click to download full resolution via product page](#)

Caption: Hypothetical pathway of antifungal action.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the synthesis and characterization of **Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate**.

Experimental Workflow for Synthesis and Characterization

[Click to download full resolution via product page](#)

Caption: Synthesis and characterization workflow.

Conclusion

Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate is a molecule of interest for which direct experimental data is currently sparse. However, by examining the synthesis and properties of its close analogue, (E)-tert-Butyl 4-(N'-hydroxycarbamimidoyl)piperazine-1-carboxylate, we can infer its key chemical characteristics and propose a viable synthetic route. The established biological activity of the broader class of piperazine-1-carboxamidine derivatives suggests that this compound could be a valuable building block for the development of new therapeutic agents, particularly in the antifungal space. Further research is warranted to fully elucidate the properties and potential applications of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (E)-tert-Butyl 4-(N'-hydroxycarbamimidoyl)piperazine-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b142736#tert-butyl-4-carbamimidoylpiperazine-1-carboxylate-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com